molecular formula C26H31N3OS B12380287 Hsp70-Bim Inhibitor S1g-10

Hsp70-Bim Inhibitor S1g-10

Cat. No.: B12380287
M. Wt: 433.6 g/mol
InChI Key: CFZOZLLGYXBIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsp70-Bim Inhibitor S1g-10 is a small molecule inhibitor specifically targeting the protein-protein interaction between Heat Shock Protein 70 (Hsp70) and Bcl-2-interacting mediator of cell death (Bim). This compound has shown significant potential in overcoming resistance to various cancer therapies, particularly in chronic myeloid leukemia and estrogen receptor-positive breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsp70-Bim Inhibitor S1g-10 involves a multi-step process starting from commercially available precursors. The key steps include:

  • Formation of the phenalene core structure.
  • Introduction of the cyclohexylthio group.
  • Addition of the morpholinoethyl amino group.
  • Final cyclization and purification steps.

The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, with catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Hsp70-Bim Inhibitor S1g-10 primarily undergoes substitution reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions

Major Products

The major product of these reactions is the final this compound compound, characterized by its phenalene core structure with cyclohexylthio and morpholinoethyl amino substituents .

Mechanism of Action

Hsp70-Bim Inhibitor S1g-10 exerts its effects by binding to the interface of Hsp70 and Bim, disrupting their interaction. This leads to the destabilization of oncogenic proteins and induction of apoptosis in cancer cells. The compound specifically targets the Hsp70-Bim interaction, which is crucial for the survival of certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hsp70-Bim Inhibitor S1g-10 is unique due to its high specificity and potency in disrupting the Hsp70-Bim interaction. It has shown superior efficacy in preclinical models compared to other inhibitors, making it a promising candidate for further development .

Properties

Molecular Formula

C26H31N3OS

Molecular Weight

433.6 g/mol

IUPAC Name

6-cyclohexylsulfanyl-3-[2-(diethylamino)ethylamino]-1-oxophenalene-2-carbonitrile

InChI

InChI=1S/C26H31N3OS/c1-3-29(4-2)16-15-28-25-20-13-14-23(31-18-9-6-5-7-10-18)19-11-8-12-21(24(19)20)26(30)22(25)17-27/h8,11-14,18,28H,3-7,9-10,15-16H2,1-2H3

InChI Key

CFZOZLLGYXBIOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C(=O)C2=CC=CC3=C(C=CC1=C32)SC4CCCCC4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.